

Physical and chemical properties of 4-Acetoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylvanillin acetate*

Cat. No.: B1585166

[Get Quote](#)

An In-depth Technical Guide to 4-Acetoxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Acetoxy-3-ethoxybenzaldehyde, a valuable compound in various research and development sectors. This document summarizes its known characteristics, provides insights into its synthesis, and discusses its safety profile.

Chemical Identity and Physical Properties

4-Acetoxy-3-ethoxybenzaldehyde, also known as **Ethylvanillin acetate**, is an organic compound with the chemical formula $C_{11}H_{12}O_4$.^{[1][2]} It is recognized by the CAS Registry Number 72207-94-4.^{[1][2]}

Table 1: Physical and Chemical Properties of 4-Acetoxy-3-ethoxybenzaldehyde

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1] [2]
Molecular Weight	208.21 g/mol	[1] [2]
Boiling Point	308.49 °C	[1]
Melting Point	45.0 °C – 46.5 °C	[1]
Solubility in Water	986.4 mg/L at 25°C	
Log KOW (Octanol-Water Partition Coefficient)	1.88	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Acetoxy-3-ethoxybenzaldehyde was not found in the available literature, a common synthetic route involves the acetylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This reaction is analogous to the synthesis of 4-Acetoxy-3-methoxybenzaldehyde from vanillin.

A plausible experimental protocol, adapted from the synthesis of the methoxy analog, is provided below.

Proposed Synthesis of 4-Acetoxy-3-ethoxybenzaldehyde

This protocol describes the acetylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) using acetic anhydride.

DOT Diagram: Synthesis Workflow

Proposed Synthesis of 4-Acetoxy-3-ethoxybenzaldehyde

Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable solvent (e.g., pyridine or dichloromethane)

Acetylation

Add acetic anhydride

Stir the reaction mixture at room temperature

Monitor reaction completion (e.g., by TLC)

Work-up: Quench with water, extract with an organic solvent

Purify the crude product (e.g., by recrystallization or chromatography)

Characterize the final product (NMR, IR, MS)

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of 4-Acetoxy-3-ethoxybenzaldehyde.

Experimental Protocol:

- **Dissolution:** Dissolve 1.0 equivalent of 3-ethoxy-4-hydroxybenzaldehyde in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of Reagent:** Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. If dichloromethane is used as the solvent, a catalytic amount of a base like triethylamine or 4-(dimethylamino)pyridine (DMAP) can be added.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by slowly adding water. If pyridine is used as the solvent, it can be removed under reduced pressure. The aqueous mixture is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The crude 4-Acetoxy-3-ethoxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data

No experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for 4-Acetoxy-3-ethoxybenzaldehyde could be located in the reviewed literature. Researchers synthesizing this compound will need to perform these analyses for structural confirmation.

Chemical Reactivity and Stability

As an ester, 4-Acetoxy-3-ethoxybenzaldehyde is susceptible to hydrolysis back to 3-ethoxy-4-hydroxybenzaldehyde and acetic acid, particularly in the presence of acid or base. The aldehyde functional group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The compound should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the specific biological activities or associated signaling pathways of 4-Acetoxy-3-ethoxybenzaldehyde. Its structural similarity to other benzaldehyde derivatives, some of which exhibit biological effects, suggests that this compound could be a candidate for biological screening.

Safety and Handling

Based on information for related compounds and general chemical safety principles, 4-Acetoxy-3-ethoxybenzaldehyde should be handled with care in a well-ventilated area.^[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.^[3] In case of contact, rinse the affected area with plenty of water.

Conclusion

4-Acetoxy-3-ethoxybenzaldehyde is a compound with well-defined physical and chemical properties. While specific experimental spectral and biological data are lacking in the public domain, its synthesis is expected to be straightforward via the acetylation of ethyl vanillin. This technical guide provides a foundational understanding for researchers and professionals working with this compound and highlights areas where further investigation is needed to fully characterize its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]
- 2. scbt.com [scbt.com]
- 3. [Benzaldehyde, 4-\(acetoxy\)-3-ethoxy- | C11H12O4 | CID 155708 - PubChem](http://pubchem.ncbi.nlm.nih.gov)
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physical and chemical properties of 4-Acetoxy-3-ethoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585166#physical-and-chemical-properties-of-4-acetoxy-3-ethoxybenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com